methyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480757 | |
| Record name | Methyl (alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36712-21-7 | |
| Record name | Methyl (alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzoate-a-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl benzoate (MB), a colorless liquid with a sweet aroma, is an ester derived from benzoic acid and methanol. Its applications span various fields, including food flavoring, fragrance production, and as a potential environmentally friendly insecticide. This article reviews the biological activity of this compound, focusing on its effects on insects, potential toxicity, and other biological interactions.
This compound has the chemical formula and a molecular weight of 150.18 g/mol. Its structure consists of a benzene ring attached to a methoxycarbonyl group, which influences its biological activity.
Insecticidal Activity
This compound has been extensively studied for its insecticidal properties against various pests. Research indicates that it exhibits significant toxicity against agricultural and urban pests.
Efficacy Against Specific Pests
Studies have shown that MB acts as a fumigant, effectively inducing mortality in these species after exposure to treated environments. For instance, when applied to blueberries, MB was found to be lethal to adult Drosophila suzukii after 48 hours of exposure .
The primary mode of action for this compound appears to involve interference with the nervous system of insects. It has been shown to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. A study reported a decrease in AChE activity by over 65% within one hour of exposure to sublethal doses of MB . Molecular docking studies further revealed that MB binds strongly to the catalytic site of AChE, indicating its potential as an effective neurotoxic agent against pests .
Repellent Properties
In addition to its insecticidal effects, this compound has demonstrated repellent properties against certain insect species. For example, it was tested against Cimex lectularius and showed significant repellency at various time intervals post-application . This dual action as both a repellent and insecticide positions MB as a promising candidate for integrated pest management strategies.
Toxicity Studies
While this compound is generally regarded as safe for use in food applications, studies have indicated potential toxic effects at higher concentrations. Research involving the exposure of honey bees to MB demonstrated reduced flight ability as concentrations increased . Furthermore, chronic exposure in laboratory settings has raised concerns regarding its impact on non-target species, including beneficial insects and pollinators.
Case Study: Sublethal Effects on Cotton Aphids
A study investigating the transgenerational effects of sublethal doses of MB on cotton aphids revealed significant impacts on population parameters. The intrinsic rate of increase and reproductive rates were markedly reduced in treated populations compared to controls . These findings highlight the potential long-term ecological consequences of using MB in agricultural practices.
Antioxidant and Antibacterial Activities
Beyond its insecticidal properties, this compound derivatives have been evaluated for their antioxidant and antibacterial activities. Research indicates that certain derivatives exhibit high antibacterial efficacy against gram-positive and gram-negative bacteria, suggesting potential applications in medical or cosmetic formulations .
Scientific Research Applications
Industrial and Consumer Applications
1.1. Solvent Properties
Methyl benzoate serves as an effective solvent for cellulose esters, cellulose ethers, synthetic resins, and rubber. It is also utilized in the dyeing of polyester fibers, enhancing the solubility of dyes and improving color retention in fabrics .
1.2. Flavoring and Fragrance
Due to its fruity aroma, MB is commonly used in the fragrance industry to formulate flavors that mimic strawberry, raspberry, pineapple, cherry, and vanilla . It is included in various personal care products such as perfumes, cosmetics, and air fresheners.
1.3. Agricultural Uses
this compound has been identified as an insect attractant, particularly for pollinators like orchid bees . It is also being explored as a green pesticide due to its biorational insecticidal properties against pests such as mosquitoes . Studies have shown that MB can effectively kill larvae of Aedes albopictus and Culex pipiens at certain concentrations .
Biological and Toxicological Research
2.1. Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of MB on human cells. Findings indicate that it exhibits lower toxicity compared to other benzoates like ethyl and vinyl benzoate . The study reported LC50 values indicating that MB is relatively safe for use in industrial applications when adhering to recommended dosages.
2.2. Insecticidal Activity
Research has demonstrated that MB possesses significant insecticidal properties against various species of insects. For example, it has been tested against Aedes aegypti with varying degrees of effectiveness depending on structural analogs of benzoate compounds . The LD50 values for MB indicate moderate toxicity, making it a candidate for further development as an insect repellent or pesticide.
Case Studies
Regulatory Considerations
This compound is generally recognized as safe for use in food flavoring under regulations set forth by authorities such as the FDA and ECHA . However, ongoing research into its environmental impact and potential human health effects continues to be essential for ensuring safe application practices.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-withdrawing ester group directs incoming electrophiles to the meta position due to its deactivating nature.
Nitration
Methyl benzoate undergoes nitration with a nitric acid–sulfuric acid mixture to yield methyl 3-nitrobenzoate as the major product .
Reaction Conditions :
-
Electrophile : Nitronium ion (NO) generated in situ.
-
Temperature : 0–25°C.
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Catalyst : Concentrated HSO.
Mechanism :
-
Protonation of the ester carbonyl activates the ring.
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Nitronium ion attacks the meta position, forming a resonance-stabilized carbocation.
Outcome :
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Yield : >90% methyl 3-nitrobenzoate (minor ortho/para products <5%) .
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Regioselectivity : Confirmed by and NMR, which show distinct aromatic signals due to loss of symmetry .
Nucleophilic Acyl Substitution
The ester carbonyl is susceptible to nucleophilic attack, leading to hydrolysis or aminolysis.
Hydrolysis
Basic Hydrolysis (Saponification) :
-
Reagents : Aqueous NaOH.
-
Mechanism : Nucleophilic hydroxide attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Acidic Hydrolysis :
Aminolysis
Reaction with ammonia proceeds via a stepwise mechanism:
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N–H Addition : Ammonia attacks the carbonyl, forming a zwitterionic intermediate .
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Proton Transfer : Catalyzed by a second ammonia molecule, reducing the activation energy by ~30 kcal/mol .
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Elimination : Methanol is released, yielding benzamide (CHCONH) .
Key Insight :
-
Activation Energy : ~25 kcal/mol (uncatalyzed) vs. ~15 kcal/mol (base-catalyzed) .
-
Regioselectivity : Favored over aliphatic esters due to lower electron density at the carbonyl .
Photochemical Reactions
Under UV light, this compound undergoes:
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Hydrogen Abstraction : Forms ketones (e.g., PhCOCH) via excited singlet states .
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[2+2] Cycloaddition : Reacts with olefins to yield oxetanes .
Example :
Thermal Decomposition
At elevated temperatures, this compound radical cation dissociates via:
Temperature Dependence :
| Temperature Range (K) | Dominant Pathway | Product Ion |
|---|---|---|
| 670–890 | CO Loss | m/z 92 |
| >900 | OCH Loss | m/z 105 |
Reactivity with Acids and Bases
-
Strong Acids : Vigorous exothermic reactions with oxidizing acids (e.g., HNO) .
-
Safety Note : Generates flammable H when mixed with alkali metals .
Table 1: Comparative NMR Data
| Compound | NMR (Aromatic Region) | NMR (Carbonyl) |
|---|---|---|
| This compound | 2 multiplets (δ 7.4–8.1) | 164 ppm |
| Methyl 3-Nitrobenzoate | 3 distinct signals (δ 8.1–8.9) | 164 ppm |
Table 2: Thermal Decomposition Pathways
| Pathway | Activation Energy (kcal/mol) | Major Product |
|---|---|---|
| CO Elimination | 45 | CH |
| OCH Loss | 48 | CHO |
This compound’s reactivity is governed by its dual functionality: the aromatic ring engages in electrophilic substitutions, while the ester group undergoes nucleophilic and thermal transformations. Its regioselectivity in nitration and catalytic aminolysis mechanisms highlight its utility in synthetic organic chemistry.
Comparison with Similar Compounds
Ethyl Acetate vs. Methyl Benzoate: Solvatochromic and Solvent Effects
Ethyl acetate (CH₃COOCH₂CH₃) and this compound share ester functional groups but differ in molecular size, polarity, and aromaticity. Ethyl acetate, with a smaller aliphatic chain, has a lower boiling point (77°C) and higher volatility. In polymer dyeing studies, ethyl acetate and this compound were used as solvent proxies for PLA and PET fibers, respectively. This compound’s larger aromatic structure induces stronger solvatochromic shifts in azo dyes due to its higher polarity and dipole moment, enhancing dye-polymer interactions .
Table 1: Physical Properties of this compound and Ethyl Acetate
| Property | This compound | Ethyl Acetate |
|---|---|---|
| Molecular Weight (g/mol) | 136.15 | 88.11 |
| Boiling Point (°C) | 198–199 | 77 |
| Dipole Moment (D) | ~1.7 | ~1.8 |
| Solubility in Water | 0.05% (20°C) | 3% (20°C) |
| Applications | Perfumes, synthesis | Solvent, coatings |
Benzyl Benzoate: Derivative and Functional Comparison
Benzyl benzoate (C₆H₅COOCH₂C₆H₅) is synthesized via transesterification of this compound with benzyl alcohol . It is a larger ester (molecular weight 212.25 g/mol) with a higher boiling point (323°C) and lower volatility. Unlike this compound, benzyl benzoate is a common component in essential oils (e.g., benzoin resin) and is used as an insect repellent and pharmaceutical excipient. In floral scent profiles, benzyl benzoate is retained in endogenous plant tissues due to its high boiling point, while this compound is emitted more readily .
Table 2: Functional Roles in Nature
| Compound | Role in Plants | Emission Profile |
|---|---|---|
| This compound | Pollinator attraction | Diurnal, rhythmic emission |
| Benzyl benzoate | Defense, resin component | Limited emission |
Halogenated and Substituted Benzoates
Methyl 2-chlorobenzoate and methyl 3-methoxybenzoate are structurally modified analogs. For example, methyl 2-chloro-5-formylbenzoate serves as a precursor in pharmaceutical synthesis . Substitutions alter polarity and bioactivity:
Table 3: Toxicity Comparison (Insecticidal Activity)
| Compound | LC₅₀ (µL/L air) | LT₅₀ (hours) | Target Organism |
|---|---|---|---|
| This compound | 0.1 | 3.8 | Plodia interpunctella |
| Commercial monoterpenes | 2–10 | >24 | Plodia interpunctella |
Physicochemical Behavior in Solvent Mixtures
This compound’s interactions with solvents like hexane, cyclohexane, and alcohols reveal distinct volumetric and viscosity properties. For instance, mixtures with ethanol exhibit negative excess molar volumes due to hydrogen bonding disruptions, while mixtures with alkanes show positive deviations due to weak intermolecular forces .
Table 4: Mixing Properties with Hexane (25°C)
| Property | This compound + Hexane |
|---|---|
| Excess Molar Volume (cm³/mol) | +0.8 to +1.2 |
| Viscosity Deviation (mPa·s) | -0.3 to -0.5 |
Industrial and Ecological Significance
This compound outperforms synthetic fumigants like DEP (diethyl phthalate) in eco-toxicity profiles, with lower LC₅₀ values and faster action against pests . Its role in polymer dyeing and compatibility with biodegradable PLA fibers highlights its versatility in green chemistry .
Preparation Methods
Reaction Fundamentals
Fischer esterification involves the acid-catalyzed reaction between benzoic acid (C₆H₅COOH) and methanol (CH₃OH), producing methyl benzoate and water. The general reaction is:
$$ \text{C₆H₅COOH} + \text{CH₃OH} \rightleftharpoons \text{C₆H₅COOCH₃} + \text{H₂O} $$
Concentrated sulfuric acid (H₂SO₄) traditionally serves as the catalyst, protonating the carbonyl oxygen to enhance electrophilicity. However, recent patents highlight p-toluenesulfonic acid (p-TsOH) as superior due to its recyclability and reduced corrosivity.
Laboratory-Scale Protocol
A standard procedure refluxes benzoic acid (122 g/mol) with methanol (32 g/mol) in a 1:4 molar ratio under H₂SO₄ catalysis for 3 hours at 65–100°C. Post-reaction, neutralization with sodium bicarbonate (NaHCO₃) precedes liquid-liquid extraction using methylene chloride (CH₂Cl₂), yielding 66–70% product. Key limitations include equilibrium constraints requiring excess methanol and thermal degradation risks above 110°C.
p-Toluenesulfonic Acid-Catalyzed Synthesis
Industrial Process Intensification
Patent CN101948387A details a continuous process using p-TsOH (15 wt% of benzoic acid) at 95–105°C with methanol-to-benzoic acid molar ratios of 1.4:1–1.6:1. Reaction stages include:
- Primary Reaction : 2–3 hours at 95–105°C for 90% conversion.
- Secondary Reaction : 1–2 hours at 75–90°C to drive equilibrium.
- Methanol Recovery : Atmospheric distillation followed by vacuum distillation of this compound.
This method achieves 93% yield via methanol reflux from a rectification tower (reflux ratio R = 1–4, overhead temperature 65°C). Energy balances show steam consumption of 252.45 kg/h for distillation, with total reaction enthalpy (ΔHr) at -101,637 kJ/kmol.
Material Balance Framework
For 1,000 kg/h benzoic acid feed:
| Component | Input (kg/h) | Output (kg/h) | |
|---|---|---|---|
| Benzoic acid | 635.73 | 70.63 | |
| Methanol | 666.99 | 563.88 | |
| This compound | – | 708.68 | |
| Water | – | 104.27 | |
| Methylene chloride | 1,000 | 980 |
Methanol recycle reduces fresh feed requirements by 38%, while extractor raffinate contains <2% residual benzoic acid.
Industrial-Scale Process Design
Reactor Configuration
Tubular reactors with static mixers achieve 90% conversion in 3 hours at 105°C. Kinetic modeling reveals second-order dependence on benzoic acid concentration:
$$ r = k[\text{C₆H₅COOH}][\text{CH₃OH}] $$
where $$ k = 0.024 \, \text{L/mol·min} $$ at 100°C.
Distillation Optimization
A two-stage distillation separates methanol-water azeotropes (65°C overhead) from this compound (199.6°C boiling point). The rectification tower operates at 140°C with:
Energy requirements total 556,864 kJ/h, primarily for vaporizing methanol (latent heat 2,205.82 kJ/kg).
Environmental and Economic Considerations
Waste Minimization
Closed-loop methanol recovery reduces emissions by 62% compared to batch processes. p-TsOH catalyst reuse for 5 cycles maintains >90% activity, avoiding neutralization waste.
Cost Analysis
Capital costs for a 1,000 TPA plant approximate $2.8 million, with operating costs dominated by methanol ($0.48/kg) and energy ($0.12/kWh). The extractor contributes 28% of equipment costs due to corrosion-resistant alloys.
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed routes (e.g., Candida antarctica Lipase B) enable room-temperature synthesis with 85% yield, though enzyme costs ($1,200/kg) limit scalability.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with 89% yield, but safety concerns persist regarding methanol volatility.
Q & A
Q. What are the standard laboratory methods for synthesizing methyl benzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via Fischer esterification , where benzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Key parameters include:
- Molar ratio : A 1:10 molar ratio of benzoic acid to methanol maximizes ester formation .
- Temperature : Reflux at 60–70°C for 1–2 hours ensures completion .
- Purification : Liquid-liquid extraction (e.g., using sodium bicarbonate to remove unreacted acid) followed by distillation yields >90% purity . Optimization Tip : Use anhydrous conditions to minimize hydrolysis and monitor reaction progress via thin-layer chromatography (TLC).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR shows a singlet at δ 3.9 ppm (methyl ester group) and aromatic protons at δ 7.4–8.1 ppm. C NMR confirms the carbonyl peak at ~167 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1720 cm and ester C-O stretch near 1280 cm .
- GC-MS : Quantifies purity and identifies contaminants (e.g., residual methanol or benzoic acid) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (flash point: 82°C) .
- Emergency Measures : Flush eyes/skin with water for 15 minutes; use emergency showers for large exposures .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?
The ester group (-COOCH) acts as a meta-directing deactivating group due to electron withdrawal via resonance. For example:
- Nitration : Concentrated HNO/HSO yields methyl 3-nitrobenzoate as the major product .
- Mechanistic Insight : The carbonyl group stabilizes the intermediate arenium ion at the meta position, reducing ortho/para substitution . Experimental Design : Use kinetic studies with isotopic labeling or computational modeling (DFT) to map charge distribution during EAS .
Q. What methodologies are recommended for evaluating the structure-activity relationship (SAR) of this compound derivatives in pesticidal applications?
- Functional Group Modifications : Synthesize analogs (e.g., ethyl or propyl esters) and test repellency against arthropods (e.g., Drosophila suzukii) .
- Bioassays : Conduct dose-response studies in controlled environments to measure LC values .
- Comparative Analysis : Compare efficacy with DEET, focusing on shared structural motifs (e.g., aromatic rings and ester linkages) . Data Analysis : Use molecular docking simulations to predict binding affinity to insect olfactory receptors .
Q. What experimental strategies resolve discrepancies in this compound’s solvent effects on fluorescence properties?
- Solvent Polarity Screening : Measure emission spectra in solvents with varying dielectric constants (e.g., hexane to DMSO) to identify twisted intramolecular charge-transfer (TICT) states .
- Time-Resolved Spectroscopy : Use femtosecond laser pulses to track planarization (PICT) vs. rehybridization (RICT) dynamics . Contradiction Resolution : Reconcile conflicting Stokes shift data by controlling for solvent purity and temperature .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

